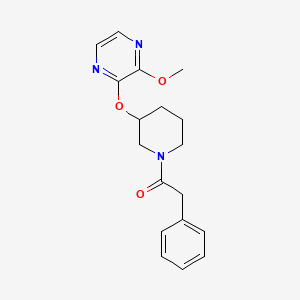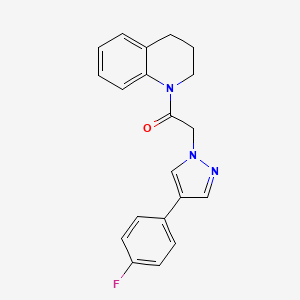
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18FN3O and its molecular weight is 335.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis and Antimicrobial Activity : Novel pyrazole derivatives containing the quinoline ring system have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain fungi. The presence of the quinoline and pyrazole moieties in these compounds contributes to their potent antimicrobial properties, suggesting the potential of the compound for similar applications (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).
Fluorescent Probes and Imaging
Reversible Colorimetric Fluorescent Probe : Derivatives designed with quinoline and pyrazole structures have been investigated for their selective detection of Zn2+ ions, demonstrating excellent selectivity and sensitivity. This suggests the potential use of the compound as a colorimetric fluorescent chemosensor for metal ions, which could be particularly useful in biological imaging and environmental monitoring (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, Ramasamy, 2017).
Antioxidants in Industrial Applications
Antioxidants of Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These studies demonstrate the potential of quinolinone-based compounds to serve as effective antioxidants, suggesting that the compound could also find application in enhancing the oxidative stability of industrial products (Hussein, Ismail, El-Adly, 2016).
Biological and Pharmacological Research
Molecular Docking and Biological Activity : Research involving the synthesis of novel pyrazole derivatives and their evaluation through molecular docking studies has indicated that such compounds could exhibit significant inhibitory activity against target proteins, suggesting potential applications in drug discovery and development. These findings hint at the broader applicability of quinoline and pyrazole derivatives in medicinal chemistry and pharmacology (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, 2015).
Mecanismo De Acción
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Quinolines
, on the other hand, are aromatic compounds that are also part of many biologically active molecules. They have been found to possess various biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-18-9-7-15(8-10-18)17-12-22-23(13-17)14-20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12-13H,3,5,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOGPJTCDUVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
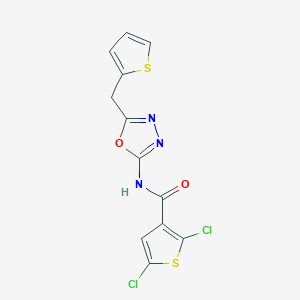
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
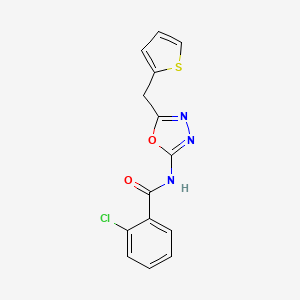
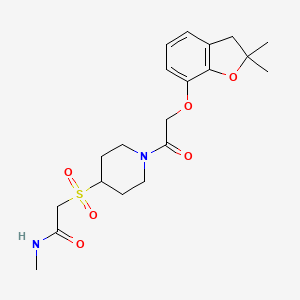
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

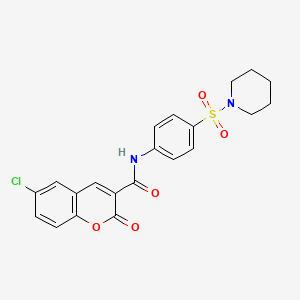
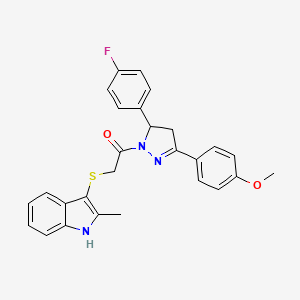
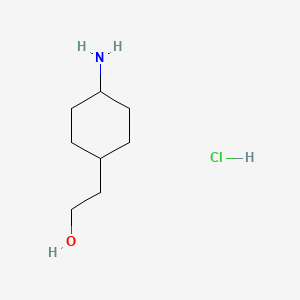
![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)
